GMP-Abp

Description

Overview of DNA and RNA Modifications and Their Significance in Molecular Biology

DNA and RNA modifications play vital roles in regulating gene expression, protein synthesis, and cellular differentiation. In DNA, modifications like methylation are central to epigenetic regulation, influencing transcription and being heritable across cell divisions. libretexts.org These epigenetic changes can repress gene transcription without altering the underlying DNA sequence. libretexts.org

RNA also undergoes extensive chemical modifications, collectively known as the epitranscriptome. libretexts.org Over 170 different RNA modifications have been identified across various RNA types, including mRNA, tRNA, and rRNA. cd-genomics.com These modifications can affect RNA structure, stability, processing, localization, and translation efficiency, highlighting the dynamic regulatory potential of RNA molecules. libretexts.orgcd-genomics.commdpi.com For instance, N1-methyladenosine (m1A) and N6-methyladenosine (m6A) are common mRNA modifications that influence RNA stability, splicing, and translation. cd-genomics.commdpi.com RNA modifications are implicated in regulating metabolism, circadian rhythms, and the immune system. cd-genomics.comfuturumcareers.com

While some modifications are essential for normal function, others represent damage. DNA damage can occur through various mechanisms, including oxidation, alkylation, and the formation of bulky adducts. microbenotes.com Cells possess intricate repair mechanisms to counteract these damages and maintain genomic integrity. microbenotes.comuri.edu

Classification and Origins of Exogenous Nucleotide Adducts

Nucleotide adducts are formed when reactive chemical species covalently bind to DNA or RNA bases, the sugar moiety, or the phosphate (B84403) backbone. mdpi.com These adducts can arise from both endogenous processes (within the organism) and exogenous exposures (from external sources). oup.comtera.org Exogenous DNA adducts are formed as a direct result of exposure to environmental carcinogens or their metabolites. oup.com

Exogenous agents that lead to DNA adduct formation include a wide range of chemicals such as polycyclic aromatic hydrocarbons (PAHs), aflatoxins, and aromatic amines. microbenotes.comoup.com These compounds, often present in tobacco smoke, polluted air, or certain foods, require metabolic activation to become electrophilic species capable of reacting with nucleophilic sites on DNA bases. microbenotes.comuri.eduimrpress.comuni-hamburg.de The formation of DNA adducts is considered a hallmark of chemical carcinogenesis. uri.edu

While some exogenous adducts are unique to a specific exposure, others can be chemically identical to adducts formed endogenously, blurring the line between damage and naturally occurring modifications. oup.comnih.gov Differentiating between exogenous and endogenous adducts is crucial for accurate risk assessment. tera.orgnih.gov

Contextualizing Arylamine-Nucleic Acid Adducts

Arylamines are a significant class of environmental carcinogens known to form covalent adducts with DNA. uri.eduuni-hamburg.denih.gov Exposure to arylamines can occur through various sources, including cigarette smoke, industrial processes (dyes, rubber), and diet. imrpress.comwikipedia.orgiarc.friarc.fr These compounds are typically pro-carcinogens, requiring metabolic activation to their reactive forms, primarily N-hydroxyarylamines and subsequent ester derivatives like N-acetoxyarylamines. imrpress.comuni-hamburg.deiarc.fr These reactive metabolites can generate highly electrophilic arylnitrenium ions, which are the ultimate species responsible for DNA adduct formation. imrpress.comuni-hamburg.de

The predominant site of covalent binding for many arylamines in DNA is the C8 position of guanine (B1146940), although adducts at other sites, such as the N2 position of guanine and the C8 or N6 positions of adenine, have also been identified. uni-hamburg.denih.goviarc.fr The formation of these arylamine-DNA adducts is strongly implicated in the genotoxic effects and carcinogenicity associated with exposure to these chemicals. uri.edunih.gov

One well-studied arylamine carcinogen is 4-aminobiphenyl (B23562) (4-ABP). nih.govwikipedia.orgresearchgate.net 4-ABP is a known human bladder carcinogen and is present in cigarette smoke. nih.govwikipedia.orgresearchgate.netoup.comacs.org Metabolic activation of 4-ABP leads to the formation of DNA adducts, with the major adduct in human bladder and lung tissues being N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). nih.govresearchgate.netoup.comacs.org This adduct, often referred to in the context of deoxyguanosine, represents a key environmentally modified base resulting from 4-ABP exposure. While the term "GMP-Abp" might suggest a modification on guanosine (B1672433) monophosphate (GMP), the prevalent and most extensively studied adduct formed by 4-ABP with guanine in DNA is on the deoxyribonucleoside level, specifically N-(deoxyguanosin-8-yl)-4-aminobiphenyl. nih.govresearchgate.netoup.comacs.org This adduct is formed through the reaction of the activated metabolite of 4-ABP with the C8 position of the deoxyguanosine base within the DNA strand. nih.govontosight.ai

Research findings have demonstrated the presence of N-(deoxyguanosin-8-yl)-4-aminobiphenyl in the DNA of individuals exposed to 4-ABP, including smokers. nih.govoup.comacs.orgontosight.ai Studies have utilized sensitive analytical techniques like capillary liquid chromatography-microelectrospray mass spectrometry to detect and quantify this adduct in human tissues, such as the pancreas. acs.org Levels of this adduct have been detected in human pancreas samples, with varying levels observed in smokers compared to non-smokers, although a direct correlation with smoking was not always statistically proven in limited sample pools. acs.org The formation of N-(deoxyguanosin-8-yl)-4-aminobiphenyl is considered a critical step in the initiation of carcinogenesis induced by 4-ABP, as it can interfere with DNA replication and repair processes, potentially leading to mutations. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

78281-08-0 |

|---|---|

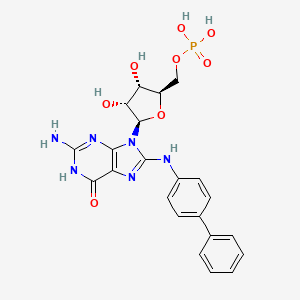

Molecular Formula |

C22H23N6O8P |

Molecular Weight |

530.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[2-amino-6-oxo-8-(4-phenylanilino)-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C22H23N6O8P/c23-21-26-18-15(19(31)27-21)25-22(24-13-8-6-12(7-9-13)11-4-2-1-3-5-11)28(18)20-17(30)16(29)14(36-20)10-35-37(32,33)34/h1-9,14,16-17,20,29-30H,10H2,(H,24,25)(H2,32,33,34)(H3,23,26,27,31)/t14-,16-,17-,20-/m1/s1 |

InChI Key |

DTDFFHBJBOJGJW-WVSUBDOOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N=C(NC4=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5C(C(C(O5)COP(=O)(O)O)O)O)N=C(NC4=O)N |

Origin of Product |

United States |

Synthesis and Structural Elucidation of N Guanosin 8 Yl 4 Aminobiphenyl 5 Monophosphate Gmp Abp

Chemical Synthesis Pathways of N-(guanosin-8-yl)-4-aminobiphenyl-5'-monophosphate (GMP-Abp)

The synthesis of this compound typically involves the reaction of activated derivatives of 4-aminobiphenyl (B23562) with guanosine (B1672433) monophosphate. These reactions facilitate the covalent attachment of the aminobiphenyl moiety to the C8 position of the guanine (B1146940) base within GMP.

Reaction of N-acetoxy-4-trifluoroacetylaminobiphenyl with Guanosine Monophosphate (GMP) under Neutral Conditions

N-acetoxy-4-trifluoroacetylaminobiphenyl (N-acetoxy-TFAABP) has been shown to react readily with guanosine monophosphate (GMP) under neutral conditions to yield this compound in a one-step fashion. nih.gov This reaction provides a direct route to the formation of the C8 adduct on the guanosine monophosphate structure. nih.gov

Formation via N-acetoxy-4-formylaminobiphenyl with Guanosine Monophosphate (GMP)

This compound can also be formed from the reaction of N-acetoxy-4-formylaminobiphenyl (N-acetoxy-FABP) with GMP. nih.gov However, this pathway typically results in a much lower yield compared to the reaction involving N-acetoxy-TFAABP and requires more rigorous reaction conditions at pH 7.0. nih.gov

Considerations for Reaction Conditions and Yield Optimization

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound. Factors such as pH, temperature, reaction time, and the stoichiometry of the reactants play significant roles. The use of N-acetoxy-TFAABP under neutral conditions is noted for its more favorable reaction and higher yield compared to using N-acetoxy-FABP. nih.gov Controlling these parameters helps to favor the desired C8 adduct formation while minimizing potential side reactions or the formation of other adducts.

Isolation and Purification Methodologies for N-(guanosin-8-yl)-4-aminobiphenyl-5'-monophosphate (this compound)

Following chemical synthesis, the isolation and purification of this compound from the reaction mixture and any byproducts are critical to obtain a pure compound for characterization and further studies. While specific detailed protocols for this compound purification were not extensively detailed in the search results, general methods for purifying nucleotide adducts and modified nucleotides are typically employed. These often involve chromatographic techniques that separate compounds based on properties such as charge, size, or hydrophobicity.

Common methodologies for the purification of nucleic acid components and their adducts include:

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating complex mixtures and is particularly effective for purifying polar molecules like nucleotides and their derivatives. Different modes of HPLC, such as reversed-phase or ion-exchange chromatography, can be utilized depending on the specific properties of this compound and the impurities present.

Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove bulk impurities and concentrate the desired product before using higher-resolution techniques like HPLC.

Gel Filtration Chromatography: This method separates molecules based on size and can be useful for removing larger contaminants like proteins or polymers, although it may be less effective for separating molecules with similar molecular weights.

The specific purification strategy would depend on the chosen synthesis route and the nature of the resulting crude product. Monitoring the purification process using analytical techniques is crucial to ensure the isolation of high-purity this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for this compound Identity and Purity

Confirming the identity and assessing the purity of synthesized this compound requires the application of advanced spectroscopic and analytical techniques. These methods provide definitive evidence of the compound's structure and highlight the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules, including nucleotide adducts like this compound. nih.govcapes.gov.br NMR data provides information about the arrangement of atoms within the molecule and the types of bonds present. For this compound, NMR is particularly valuable for confirming the site of attachment of the 4-aminobiphenyl moiety to the guanosine base, which is expected to be at the C8 position. nih.govcapes.gov.brnih.gov

Studies on similar guanosine adducts have utilized proton NMR (¹H NMR) to determine the conformation and structural details of the modified nucleotide within DNA duplexes. capes.gov.brkyoto-u.ac.jp Analysis of chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) interactions in the NMR spectra of this compound would provide crucial data to confirm its structure and the specific linkage between the guanine base and the aminobiphenyl group. capes.gov.br Elemental analysis and UV absorption spectroscopy can further complement NMR data in confirming the identity of the synthesized compound. nih.gov

Ultraviolet (UV) Absorption Spectrum Analysis for Compound Identification

Ultraviolet (UV) absorption spectroscopy is a valuable tool for the identification and characterization of nucleoside and nucleotide derivatives, including this compound. This technique relies on the absorption of UV light by the chromophoric portions of the molecule, such as the guanine base and the biphenyl (B1667301) system. The resulting spectrum, displaying absorbance as a function of wavelength, provides a unique fingerprint for the compound.

While detailed UV absorption data specifically for this compound were not extensively provided in the search results, studies on related compounds highlight the utility of this method. For instance, N-(guanosin-8-yl)-4-aminobiphenyl (Guo-ABP), the product of enzymatic hydrolysis of this compound, exhibits a characteristic UV absorption spectrum. nih.gov The identity of synthesized Guo-ABP was confirmed by comparing its UV spectrum to that of a sample prepared by a different route. nih.gov Additionally, Guo-ABP shows brilliant blue fluorescence when exposed to 366 nm UV light. nih.gov The UV absorption properties of 8-substituted guanosine 5'-monophosphates have been used for their characterization. UV spectral analysis can also be applied to analyze nucleotide stoichiometry in complexes, indicating its sensitivity to the presence and concentration of nucleotide species.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure chemical compound. By precisely measuring the percentage of each element (such as carbon, hydrogen, nitrogen, and phosphorus) in a sample, the empirical formula and thus the stoichiometry of the compound can be verified.

For this compound, elemental analysis serves to confirm that the synthesized product contains the expected proportions of atoms based on its proposed chemical structure. nih.gov This analysis is crucial for confirming the purity and identity of the compound after synthesis and purification. While specific elemental analysis data (e.g., calculated and found percentages) for this compound were not available in the provided snippets, the technique is routinely applied in the structural elucidation of novel organic and organometallic compounds to support the proposed molecular formula. For example, elemental analysis results are typically presented as calculated percentages based on the theoretical molecular formula and the experimentally found percentages, with close agreement between the two sets of values confirming the compound's stoichiometry.

Biochemical Transformations and Metabolism of N Guanosin 8 Yl 4 Aminobiphenyl 5 Monophosphate Gmp Abp

Enzymatic Hydrolysis of N-(guanosin-8-yl)-4-aminobiphenyl-5'-monophosphate (GMP-Abp)

Enzymatic hydrolysis plays a significant role in the breakdown of this compound. This process involves the cleavage of chemical bonds within the molecule catalyzed by specific enzymes.

Alkaline Phosphatase-Mediated Dephosphorylation to N-(guanosin-8-yl)-4-aminobiphenyl (Guo-Abp)

One notable enzymatic transformation of this compound is its dephosphorylation to N-(guanosin-8-yl)-4-aminobiphenyl (Guo-Abp). This reaction can be mediated by alkaline phosphatase. Studies have shown that enzymatic hydrolysis of this compound with alkaline phosphatase in Tris buffer at pH 8.0 and 37°C yields Guo-Abp. nih.gov Alkaline phosphatase is a nonspecific phosphomonoester hydrolase that catalyzes the hydrolysis of a wide variety of organic monophosphates. neb.com Shrimp alkaline phosphatase (SAP), for instance, nonspecifically catalyzes the dephosphorylation of 5'-termini DNA and RNA phosphomonoesters. neb.comtakarabio.com

Kinetics and Specificity of Adduct Processing Enzymes

The processing of this compound and related adducts is governed by the kinetics and specificity of the enzymes involved. Enzyme kinetics is crucial for understanding how enzymes function and how their activity can be modulated. numberanalytics.com Substrate specificity refers to an enzyme's ability to selectively bind to and act upon a particular substrate or a limited range of substrates, a hallmark of enzyme function essential for the precision of biochemical processes. numberanalytics.com The specificity of an enzyme is largely determined by its active site, which is tailored to fit a particular substrate. numberanalytics.com While general principles of enzyme kinetics and specificity apply to adduct processing enzymes numberanalytics.comnih.gov, specific detailed kinetic parameters (like Km and Vmax) for enzymes acting directly on this compound were not extensively detailed in the search results. However, studies on enzyme kinetics often involve examining the reaction rates under varying substrate concentrations to determine these parameters. numberanalytics.com

Potential for Interconversion with Other Guanine-Derived Adducts

The potential for this compound to interconvert with other guanine-derived adducts is a relevant aspect of its metabolism. While the direct interconversion pathways involving this compound were not explicitly detailed, the broader context of DNA adducts formed by aromatic amines like 4-aminobiphenyl (B23562) (4-ABP) provides some insight. 4-ABP is known to form DNA adducts, primarily at the C8 position of guanine (B1146940), resulting in dG-C8-ABP adducts. nih.govnih.gov The formation of this compound itself involves the reaction of activated forms of 4-ABP with guanosine (B1672433) monophosphate (GMP). nih.gov The metabolic pathways could potentially involve phosphorylation or dephosphorylation steps that link different forms of the adducted guanine nucleotide. Nucleotides like GMP can be interconverted to other forms such as guanosine and guanine through metabolic processes. zu.edu.pk

Cellular Machinery Involved in the Processing of Modified Guanosine Monophosphates

The cellular machinery responsible for processing modified guanosine monophosphates like this compound involves enzymes and pathways related to nucleotide metabolism and DNA repair. Guanosine monophosphate (GMP) synthetase, for example, is an enzyme involved in the de novo synthesis of guanine nucleotides, converting xanthosine (B1684192) monophosphate (XMP) to GMP. researchgate.netnih.gov While this compound is a modified form of GMP, cellular enzymes involved in nucleotide salvage pathways or those that handle damaged nucleotides could potentially interact with it. DNA adducts, if not repaired, can interfere with DNA transcription and replication and induce mutations. nih.gov Cellular defense mechanisms include DNA repair pathways that recognize and remove damaged bases or nucleotides. The processing of modified nucleotides can also involve enzymes like phosphatases, as seen with alkaline phosphatase acting on this compound nih.gov, and potentially other nucleotidases or pyrophosphatases.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| N-(guanosin-8-yl)-4-aminobiphenyl-5'-monophosphate (this compound) | Not readily available in search results as a distinct CID for the adduct. GMP has CID 135398631 nih.gov. 4-aminobiphenyl (4-ABP) has CID 7102 nih.govnih.gov. |

| N-(guanosin-8-yl)-4-aminobiphenyl (Guo-Abp) | 563740 chem960.com |

| Guanosine Monophosphate (GMP) | 135398631 nih.gov |

| 4-aminobiphenyl (4-ABP) | 7102 nih.govnih.gov |

| Xanthosine monophosphate (XMP) | Not found in search results for CID. |

Data Tables

Based on the provided search results, detailed quantitative data suitable for comprehensive data tables regarding the kinetics of enzymes acting specifically on this compound or detailed metabolic flux data for this compound were not available. The search results primarily described the type of enzymatic transformation (dephosphorylation by alkaline phosphatase) and general concepts of enzyme kinetics and adduct formation.

However, the following information from the search results can be presented in a simplified format:

Table 1: Alkaline Phosphatase-Mediated Dephosphorylation of this compound

| Substrate | Enzyme | Conditions | Product | Reference |

| This compound | Alkaline Phosphatase | Tris buffer, pH 8.0, 37°C | Guo-Abp | nih.gov |

This table summarizes the key enzymatic transformation mentioned in the search results. More detailed kinetic data (e.g., Km, Vmax) specific to this compound and alkaline phosphatase were not provided.

Table 2: Detection of 4-ABP Adducts in Human Bladder DNA

| Sample Type | Detection Rate (%) | Adduct Levels (adducts per 10^9 bases) | Reference |

| Bladder DNA (Tumor) | 44 (12 of 27) | 5-80 dG-C8-ABP | nih.gov |

| Bladder DNA (Non-tumor) | 4 (1 of 27) | Adduct detected in 1 of 27 tissues | nih.gov |

This table presents data on the detection of a related 4-ABP DNA adduct (dG-C8-ABP) in human bladder samples, providing context for the biological relevance of 4-ABP-derived adducts. nih.gov

Please note that the PubChem CID for this compound as a complete adduct molecule was not directly found in the search results. CIDs for components (GMP, 4-ABP) were available. The CID for XMP was also not found.

Molecular Interactions and Recognition of Gmp Abp Within Nucleic Acid Structures

Influence of N-(guanosin-8-yl)-4-aminobiphenyl-5'-monophosphate (GMP-Abp) on DNA and RNA Secondary Structures

The formation of bulky adducts like this compound on DNA bases, particularly at the C8 position of deoxyguanosine (forming dG-C8-ABP), is known to significantly disrupt the normal helical structure of DNA nih.gov. These adducts can interfere with Watson-Crick base pairing and alter the local conformation of the DNA double helix nih.gov. While much of the research focuses on DNA adducts of 4-ABP, the presence of the 4-aminobiphenyl (B23562) moiety linked to guanosine (B1672433) monophosphate suggests a similar potential for structural perturbation in both DNA (if incorporated or formed as a lesion) and RNA.

Studies on DNA adducts of 4-ABP indicate that they tend to distort the DNA helix nih.gov. This distortion can involve the displacement of the modified base from the helix, leading to localized unwinding or bending of the DNA strand. The extent and nature of the structural change can depend on the sequence context surrounding the adduct.

For RNA, the secondary structure is crucial for its diverse functions, involving the formation of double-helical stems and single-stranded loops leidenuniv.nl. The incorporation or formation of a bulky adduct like this compound within an RNA molecule would likely interfere with the formation of stable base pairs and stacking interactions necessary for maintaining defined secondary structures such as stem-loops, internal loops, and multibranch loops leidenuniv.nl. This disruption could potentially lead to misfolding or altered stability of the RNA molecule.

Theoretical Models of Adduct-Nucleic Acid Stacking and Hydrogen Bonding Interactions

Theoretical models, often employing quantum-chemical ab initio calculations and molecular simulations, are valuable tools for understanding the intricate interactions between adducts like this compound and nucleic acids at the atomic level nih.gov. These models can provide insights into the relative contributions of stacking interactions and hydrogen bonding in stabilizing or destabilizing the modified nucleic acid structure nih.govarxiv.orgscribd.comresearchgate.net.

Stacking interactions, primarily driven by dispersion attraction between the pi systems of aromatic rings, play a significant role in the stability of nucleic acid helices nih.govarxiv.orgscribd.com. The bulky biphenyl (B1667301) group of this compound, being highly aromatic, would engage in stacking interactions with adjacent bases in the nucleic acid strand. Theoretical models can predict how the orientation and position of the biphenyl group relative to neighboring bases influence the strength and nature of these stacking interactions. These interactions could potentially lead to either enhanced stacking with some bases or steric clashes and reduced stacking depending on the local structural context.

Theoretical models can simulate the dynamic behavior of the modified nucleic acid, exploring different conformational states and the energy landscapes associated with the adduct's presence. These simulations can help visualize how the bulky adduct is accommodated within the nucleic acid structure, whether it is accommodated within the helix, causes the base to be extruded (flipped out), or leads to other significant distortions.

Potential for Altered Binding of Regulatory Proteins to Modified Nucleic Acids

The presence of this compound within a DNA or RNA sequence has significant potential to alter the binding of regulatory proteins. Proteins that interact with nucleic acids, such as transcription factors, polymerases, repair enzymes, and RNA-binding proteins, often rely on specific recognition of DNA or RNA sequences and structures researchgate.netsci-hub.seasm.orgnih.govantibodies-online.comnih.govnih.govnih.gov.

A bulky adduct like this compound can sterically hinder the approach or binding of proteins to the modified site or adjacent regions nih.gov. The altered conformation of the nucleic acid helix induced by the adduct can also disrupt the recognition interfaces that proteins use to bind to DNA or RNA. Proteins that read the sequence or recognize specific structural motifs may be unable to bind effectively or may bind incorrectly in the presence of the adduct.

Furthermore, the chemical nature of the 4-aminobiphenyl moiety itself could introduce new interaction sites or alter existing ones, potentially leading to altered binding affinities or specificities of proteins. For example, the hydrophobic nature of the biphenyl group could influence interactions with hydrophobic patches on protein surfaces.

Research on DNA adducts has shown that they can impede the progress of DNA polymerases and interfere with transcription by RNA polymerases, leading to errors or stalling nih.gov. Similarly, adducts in regulatory regions of DNA, such as promoter or enhancer sequences, can affect the binding of transcription factors, thereby altering gene expression.

In the context of RNA, modifications can affect the binding of RNA-binding proteins (RBPs) that are involved in processes such as splicing, translation, localization, and stability asm.organtibodies-online.comnih.gov. The presence of this compound in an RNA molecule could disrupt the binding of specific RBPs that recognize the modified sequence or structure, potentially affecting the fate and function of the RNA. Studies on RBPs demonstrate that their binding can be influenced by RNA secondary structure, with some proteins preferring single-stranded regions while others may interact with structured elements nih.gov. An adduct could alter these structural preferences.

Mechanistic Research on Gmp Abp in Cellular Processes

Theoretical Framework of Adduct-Induced Replication Bypass

Bulky DNA adducts, such as dG-C8-ABP, can act as impediments to the replication machinery. The theoretical framework of adduct-induced replication bypass centers on how the cell's DNA polymerases encounter and attempt to synthesize past these structural distortions in the DNA helix daneshyari.comresearchgate.nettesisenred.net. The dG-C8-ABP adduct, formed by the covalent attachment of 4-aminobiphenyl (B23562) to the C8 position of deoxyguanosine, can induce conformational changes in the DNA duplex researchgate.nettesisenred.net. These changes can include the modified guanine (B1146940) adopting a syn conformation and the bulky biphenyl (B1667301) moiety stacking with adjacent bases, leading to a base-displaced conformation researchgate.nettesisenred.net.

When a replicative DNA polymerase encounters such a lesion, the distortion can stall the polymerase, halting DNA synthesis daneshyari.com. To overcome this block and prevent replication fork collapse, cells utilize specialized translesion synthesis (TLS) polymerases daneshyari.comresearchgate.net. These polymerases are often less accurate than the high-fidelity replicative polymerases but are capable of inserting a nucleotide opposite the damaged base and extending synthesis, thereby bypassing the lesion daneshyari.comresearchgate.net. The efficiency and accuracy of this bypass process are influenced by the specific TLS polymerase involved, the sequence context surrounding the adduct, and the conformation adopted by the adduct within the polymerase active site researchgate.nettesisenred.netscbt.com.

Impact on DNA Polymerase Fidelity and Processivity

The presence of guanine-4-aminobiphenyl adducts, specifically dG-C8-ABP, significantly impacts the fidelity and processivity of DNA polymerases. High-fidelity replicative polymerases are typically stalled by bulky adducts due to their stringent active site requirements for proper base pairing and DNA structure daneshyari.comnih.gov. Even if a nucleotide is incorporated opposite the adduct, the process is often slowed, and the distortion can increase the likelihood of misincorporation daneshyari.com.

TLS polymerases, while able to bypass these lesions, generally have lower fidelity compared to replicative polymerases daneshyari.comresearchgate.net. This reduced fidelity means that TLS polymerases are more prone to inserting an incorrect nucleotide opposite the adduct or the bases surrounding it, leading to mutations, particularly G to T transversions which are commonly associated with ABP-DNA adducts scbt.com. The processivity of DNA polymerases can also be reduced when encountering bulky adducts, as the polymerase may dissociate from the DNA template at the lesion site nih.gov.

Consideration of Transcriptional Interference by Ribonucleotide Adducts

Research has shown that DNA lesions can impede the progression of RNA polymerases during transcription. Theoretically, the incorporation of a bulky adduct like GMP-Abp into an RNA molecule during transcription, or its presence as a free ribonucleotide adduct, could potentially affect transcriptional processes, RNA structure, or interactions with RNA-binding proteins. However, the precise mechanisms and biological consequences of this compound in the context of transcriptional interference have not been extensively elucidated in the retrieved literature.

Proposed Pathways for Cellular Response to Nucleic Acid Adducts

Cells have evolved multiple pathways to detect and respond to the presence of nucleic acid adducts, including those formed by 4-ABP. A primary defense mechanism against bulky DNA adducts like dG-C8-ABP is the nucleotide excision repair (NER) pathway. NER involves the recognition of the DNA distortion caused by the adduct, followed by the excision of a segment of the damaged strand and synthesis of new DNA to fill the gap. The efficiency of NER can vary depending on the specific adduct structure and its sequence context.

The presence of damaged DNA, potentially including DNA containing dG-C8-ABP adducts, in the cytoplasm can also trigger innate immune responses via pathways like the cGAS-STING pathway. This pathway recognizes cytosolic DNA and can lead to the induction of inflammatory and antiviral responses.

Advanced Analytical Methods for Detection and Quantification of N Guanosin 8 Yl 4 Aminobiphenyl 5 Monophosphate Gmp Abp

Chromatographic Techniques for Adduct Separation (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating GMP-Abp from complex samples prior to detection. HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through by a mobile phase labmanager.com. This is crucial for isolating the specific adduct of interest from unconjugated nucleotides, proteins, and other cellular components that could interfere with analysis.

HPLC methods for nucleotide adducts often involve reversed-phase columns, where the more hydrophobic this compound is retained longer than less hydrophobic molecules. The mobile phase, typically a mixture of water and an organic solvent (such as methanol (B129727) or acetonitrile), is optimized to achieve effective separation nih.gov. UV detection is commonly used in conjunction with HPLC, as the 4-aminobiphenyl (B23562) moiety has a significant UV absorbance, allowing for the detection of the separated adduct nih.govnih.gov.

Research findings indicate that HPLC can effectively separate modified guanine (B1146940) adducts researchgate.net. For instance, studies involving C8-substituted guanine adducts have utilized HPLC with a water:methanol gradient for isolation researchgate.net. The optimization of mobile phase composition and flow rate are critical parameters for achieving adequate resolution and sensitivity in HPLC-based methods for adduct analysis nih.gov.

Mass Spectrometry-Based Approaches for Ultrasensitive Adduct Detection and Profiling

Mass spectrometry (MS) is a powerful tool for the ultrasensitive detection and identification of this compound, often coupled with chromatographic separation techniques like HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) sepscience.comijpsjournal.comperkinelmer.com. Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity by separating ions based on their mass-to-charge ratio (m/z) sepscience.comperkinelmer.com.

LC-MS/MS is particularly valuable for the analysis of complex biological matrices, as it allows for the selective detection of the target analyte even at very low concentrations sepscience.comperkinelmer.com. The process typically involves the ionization of the separated adduct, fragmentation of the parent ion, and detection of specific product ions sepscience.comperkinelmer.com. This fragmentation pattern provides a unique fingerprint for the identification of this compound sepscience.com. Multiple Reaction Monitoring (MRM) is a common LC-MS/MS workflow used for targeted quantification of low-abundance compounds, which helps reduce matrix interference and enhance precision sepscience.com.

High-resolution mass spectrometry (HRMS) offers exceptional accuracy in determining the molecular mass of the adduct, enabling precise identification and differentiation from other compounds with similar nominal masses sepscience.com. This is particularly useful for identifying trace contaminants or degradation products sepscience.com. The integration of stable isotope-labeled standards (SIS) into LC-MS/MS workflows can further enhance accuracy and ensure consistent quantification by controlling variability during sample preparation and analysis sepscience.com.

While some research discusses the use of GC-MS for detecting hemoglobin adducts of 4-aminobiphenyl, the direct analysis of the nucleotide adduct this compound typically favors LC-MS approaches due to the nature of the molecule nih.gov. LC-MS/MS has been established as a technique for the quantitative analysis of cyclic guanosine (B1672433) monophosphate (c-di-GMP), demonstrating its applicability to the analysis of modified guanine nucleotides nih.gov.

Development of Immunological Assays for Specific Adduct Recognition

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer an alternative approach for the detection and potentially quantification of this compound based on specific antibody-adduct recognition. ELISA utilizes antibodies that selectively bind to the target analyte abcam.comabcam.com.

While the provided search results discuss ELISA kits for cyclic GMP and other proteins like Androgen Binding Protein (ABP) and TNF-alpha, they also highlight the principle of using specific antibodies for detection and quantification in biological samples abcam.comabcam.comanticorps-enligne.fracrobiosystems.com. The development of a specific immunological assay for this compound would require the generation of antibodies that can selectively recognize the this compound structure.

ELISA can be configured in various formats, such as competitive ELISA, which is often used for small molecules abcam.comabcam.com. In a competitive ELISA for this compound, the assay would likely involve a plate coated with a this compound conjugate or an antibody specific to this compound. Free this compound in the sample would compete with a labeled this compound (or a labeled antibody) for binding sites. The amount of labeled conjugate or antibody bound would be inversely proportional to the concentration of this compound in the sample.

The advantage of immunological assays lies in their potential for high throughput screening and relatively lower cost compared to mass spectrometry for large numbers of samples. However, the specificity and sensitivity of the assay are highly dependent on the quality and selectivity of the antibodies developed against this compound. While the concept of using ELISA for detecting modified nucleotides or related structures exists, specific details on a validated ELISA method solely for this compound were not prominently found in the search results. The development of such an assay would involve generating and characterizing antibodies that specifically target the unique structure of this compound.

Computational and Theoretical Investigations into Gmp Abp Formation and Impact

Molecular Docking and Dynamics Simulations of Precursor-Nucleotide Interactions

Molecular docking and molecular dynamics (MD) simulations are valuable tools for studying the initial interactions between a reactive molecule and its biological target, such as a nucleotide or nucleic acid. In the case of GMP-Abp formation, these methods can be used to explore how the activated form of the aminobiphenyl compound approaches and interacts with GMP or a GMP residue within an RNA strand.

Molecular docking can predict favorable binding orientations and affinities between the reactive electrophile (e.g., an activated aminobiphenyl metabolite) and GMP. This can help identify potential reaction sites on the GMP molecule. For instance, studies on the interaction of activated aromatic amines with DNA have utilized docking to understand the initial non-covalent associations that precede covalent adduct formation researchgate.net. While direct studies on "this compound" docking were not found, research on the interaction of other molecules with GMP or nucleotides demonstrates the applicability of this technique science.govnih.govrsc.org.

Molecular dynamics simulations can provide a more dynamic view of the interaction process, allowing researchers to observe the flexibility of the molecules and the influence of the surrounding environment (e.g., water, ions). MD simulations can track the movement of the reactive species as it approaches the nucleotide, providing information on the likelihood and pathway of the reaction. Simulations can also explore the stability of pre-reactive complexes. Studies on DNA adducts have extensively used MD simulations to understand how the presence of an adduct affects the local DNA structure and dynamics ambermd.orgmdpi.complos.org. These principles can be extended to investigate the impact of a this compound adduct on RNA structure or the behavior of free GMP. For example, MD simulations have been used to study the dynamics of DNA duplexes and the effect of modifications ambermd.orgmdpi.com.

While specific data tables for this compound docking or dynamics simulations were not retrieved, the methodologies are well-established in studying interactions between small molecules and nucleotides or nucleic acids.

Quantum Chemical Studies on Adduct Formation Energetics and Reaction Mechanisms

Quantum chemical calculations are essential for understanding the electronic details of the adduct formation reaction, including the energy barrier of the reaction and the stability of the resulting adduct. These calculations can provide insights into the reaction mechanism at the atomic level, identifying transition states and intermediate structures.

For the formation of this compound, quantum chemistry can be used to calculate the activation energy required for the covalent bond formation between the activated aminobiphenyl metabolite and a specific atom on the GMP molecule (e.g., the C8 or N7 position of guanine (B1146940), or the exocyclic N2 group) wikipedia.orgmdpi.com. These calculations can help determine the most favorable reaction pathway and predict the relative yields of different potential adducts. Studies on the quantum chemical aspects of adduct formation between various electrophiles and nucleotides, including guanine, have been reported, demonstrating the feasibility of this approach mdpi.comrsc.orgd-nb.infomdpi.com. For instance, quantum chemical calculations have been used to study the energetics of adduct formation in other systems rsc.orgd-nb.infomdpi.com.

Quantum chemical methods can also be used to study the electronic structure of the this compound adduct, including charge distribution and reactivity, which can influence its subsequent interactions with other molecules, such as enzymes involved in DNA repair or replication.

While specific energetic data for this compound formation were not found, the application of quantum chemistry to study the formation of guanine adducts by electrophilic species is a standard approach in computational toxicology and chemistry mdpi.comrsc.orgd-nb.infomdpi.com.

Computational Prediction of Adduct Conformations within DNA/RNA Helices

Once a this compound adduct is formed, its conformation within an RNA helix (if incorporated) or its interaction with DNA (if it interferes with DNA processes) is crucial for understanding its biological impact. Computational methods, particularly MD simulations, can predict the preferred conformations of the modified nucleotide within a nucleic acid environment.

For DNA adducts of aromatic amines like PhIP and 4-ABP, computational studies have shown that the bulky aromatic ring can cause significant distortions to the DNA double helix, leading to different conformations such as base displacement or intercalation acs.org. These conformational changes can affect the recognition of the adduct by repair enzymes and polymerases.

Predicting adduct conformations is vital for understanding how the modification might interfere with biological processes that involve recognition or processing of nucleic acids, such as translation (if in mRNA), or other cellular functions involving GMP or RNA. While specific computational predictions for this compound conformations in RNA were not retrieved, the methodologies used for DNA adducts are directly transferable ambermd.orgmdpi.comacs.org.

Computational tools can also be used to predict the potential for a this compound adduct to be recognized by specific proteins, such as repair enzymes or ribosomal machinery, based on the predicted conformations and the interaction interfaces.

Future Research Directions and Unexplored Avenues for N Guanosin 8 Yl 4 Aminobiphenyl 5 Monophosphate Gmp Abp Research

Investigation of Novel N-(guanosin-8-yl)-4-aminobiphenyl-5'-monophosphate (GMP-Abp) Formation Routes under Biological Conditions

Current understanding of this compound formation primarily stems from in vitro chemical reactions, such as the reaction of N-acetoxy-4-trifluoroacetylaminobiphenyl or N-acetoxy-4-formylaminobiphenyl with GMP. nih.gov However, the precise enzymatic and cellular pathways leading to this compound formation in vivo remain largely unexplored. Future research should focus on elucidating these biological formation routes. This could involve:

Identifying the specific enzymes involved in the metabolic activation of 4-ABP that lead to the formation of a reactive intermediate capable of adducing to GMP. While cytochrome P450 1A2 (CYP1A2) and N-acetyltransferase 2 (NAT2) are known to influence 4-ABP DNA adduct formation, their direct roles in this compound synthesis require further investigation. researchgate.net

Investigating the cellular localization of this compound formation. Understanding where within the cell this adduction occurs (e.g., cytoplasm, nucleus) can provide insights into the accessibility of GMP and the activating enzymes to the reactive 4-ABP metabolites.

Exploring the influence of various biological factors, such as cellular redox state, pH, and the presence of cofactors, on the efficiency and specificity of this compound formation.

Utilizing advanced mass spectrometry-based techniques, such as DNA adductomics, to comprehensively profile the spectrum of 4-ABP-guanine adducts, including this compound, formed under different cellular and tissue contexts. mdpi.comnih.govresearchgate.netmdpi.comnih.govresearchgate.net

Such studies would provide a more complete picture of how this compound is generated in biological systems, which is crucial for understanding its potential downstream effects.

Development of In Vitro Systems for Comprehensive Adduct Processing Pathway Elucidation

The fate of this compound within a cell after its formation is another critical area requiring further investigation. This includes understanding how it is processed, repaired, or potentially converted to other species, such as the more commonly studied dG-C8-ABP. Developing sophisticated in vitro systems is essential for dissecting these processing pathways. Future research should aim to:

Establish cell-free systems or reconstituted enzymatic assays that can mimic the cellular environment to study the enzymatic hydrolysis of the phosphate (B84403) group from this compound, which would yield Guo-ABP, followed by potential deglycosylation to the guanine (B1146940) adduct. nih.gov

Develop cell culture models that are proficient in expressing the relevant metabolic enzymes and DNA repair pathways involved in processing 4-ABP adducts. These systems could be used to track the metabolic fate of exogenously introduced this compound or its precursors.

Employ stable isotope labeling techniques in conjunction with mass spectrometry to trace the atoms of this compound through various metabolic and repair pathways, providing quantitative data on the rates and efficiencies of these processes.

Investigate the potential for this compound to be incorporated into RNA or DNA, and if so, how these modified nucleic acids are recognized and processed by cellular machinery.

Comprehensive in vitro systems would allow for controlled experiments to identify the specific enzymes, proteins, and conditions that influence this compound processing, providing mechanistic details that are difficult to obtain from in vivo studies alone.

Exploration of Adduct-Associated Epigenetic Modifications

DNA adducts, including those formed by aromatic amines like 4-ABP, have the potential to influence epigenetic modifications, which are heritable changes in gene expression that occur without alterations to the DNA sequence. nih.govmdpi.comwikipedia.org The impact of this compound on the epigenome is an underexplored area with significant implications for understanding its biological consequences. Future research should investigate:

Whether the formation of this compound at specific genomic loci can directly influence DNA methylation patterns (e.g., at CpG sites). mdpi.comwikipedia.org

The potential of this compound to alter histone modifications or chromatin structure in the vicinity of the adduct, thereby affecting gene accessibility and transcription. mdpi.comwikipedia.orgmdpi.com

If this compound or its processing can influence the expression of non-coding RNAs known to play roles in epigenetic regulation. nih.govmdpi.comwikipedia.org

The correlation between the presence of this compound in specific genomic regions and observed changes in gene expression profiles using techniques like RNA sequencing.

Understanding the interplay between this compound formation and epigenetic modifications could reveal novel mechanisms by which this adduct contributes to cellular dysfunction and potentially disease development.

Design of Molecular Probes for Real-Time Adduct Tracking

The ability to track the formation, processing, and localization of this compound in real-time within living cells or organisms would be a transformative advancement in the field. This necessitates the design and application of innovative molecular probes. Future research efforts should focus on:

Developing fluorescent or other spectroscopically active probes that can selectively bind to or be incorporated into this compound, allowing for its visualization and tracking using advanced microscopy techniques. ethz.ch

Designing probes that can report on the enzymatic processing of this compound, for example, by undergoing a change in fluorescence upon cleavage of the phosphate group.

Exploring the use of click chemistry or other bioorthogonal labeling strategies to tag this compound or its precursors in situ within biological systems.

Developing highly specific antibodies or aptamers that can recognize and bind to this compound, enabling immunoprecipitation or imaging-based studies of its cellular distribution and interactions with other biomolecules.

The development of such molecular probes would provide unprecedented opportunities to study the dynamic behavior of this compound in living systems, offering crucial insights into its formation kinetics, cellular trafficking, and interaction partners, ultimately enhancing our understanding of its biological significance.

Q & A

Basic Research Questions

Q. How should researchers design a GMP-compliant experimental framework for preclinical studies involving GMP-Abp?

- Methodological Answer : Establish a quality management system (QMS) that includes documented protocols for raw material testing, in-process controls, and final product specifications. Implement a two-tier review system where an independent quality unit verifies compliance with predefined acceptance criteria (e.g., impurity thresholds, stability profiles). Use risk assessments to prioritize critical parameters, such as sterility for injectable formulations or residual solvent limits for oral dosages .

Q. What documentation standards are essential for this compound research under ICH guidelines?

- Methodological Answer : Maintain batch records detailing material traceability (e.g., supplier certificates, COA), equipment calibration logs, and deviations/Corrective and Preventive Actions (CAPAs). For clinical trial APIs, ensure batch-specific documentation includes synthesis pathways, purification steps, and analytical validation reports (e.g., HPLC chromatograms, NMR spectra). Cross-reference data with ICH Q7 guidelines on API manufacturing and Annex 13 for investigational medicinal products .

Q. How can researchers validate analytical methods for this compound purity testing?

- Methodological Answer : Follow ICH Q2(R1) parameters:

- Specificity : Demonstrate resolution of this compound from degradation products via forced degradation studies (e.g., heat, light, pH stress).

- Linearity : Use ≥5 concentration levels spanning 50–150% of the target range.

- Accuracy/Precision : Perform spike-recovery experiments with three replicates across three days.

- Robustness : Test minor variations in mobile phase composition or column temperature .

Advanced Research Questions

Q. How should researchers resolve contradictions in preclinical toxicity data for this compound?

- Methodological Answer : Conduct a meta-analysis of conflicting datasets (e.g., acute vs. chronic toxicity studies) using weight-of-evidence approaches. Apply statistical tools like Bayesian inference to quantify uncertainty. If disparities persist, perform additional in vitro assays (e.g., genotoxicity via Ames test) or in vivo studies with larger cohorts. Document rationale for concluding the most relevant hazard threshold, referencing WHO guidelines on Health-Based Exposure Limits (HBELs) .

Q. What strategies ensure data integrity in electronic records for this compound stability studies?

- Methodological Answer : Implement 21 CFR Part 11-compliant systems with audit trails, user access controls, and version history. For long-term stability data, use environmental monitoring sensors with real-time logging to prevent manual entry errors. Validate software tools for statistical analysis (e.g., shelf-life estimation via Arrhenius modeling) and ensure raw data backups are stored in tamper-evident formats .

Q. How can researchers optimize HBEL calculations for this compound contaminants with limited toxicological data?

- Methodological Answer : Apply the Threshold of Toxicological Concern (TTC) approach for low-dose impurities. Use read-across methodologies to extrapolate data from structurally similar compounds, supported by QSAR models. For novel contaminants, derive provisional HBELs using the most sensitive endpoint (e.g., NOAEL from rodent studies) adjusted by species-specific scaling factors and safety margins (typically 100–1000×). Peer-review HBEL assumptions with toxicology experts to mitigate bias .

Q. What experimental designs mitigate cross-contamination risks in multi-product this compound facilities?

- Methodological Answer : Use dedicated equipment or disposable systems for high-risk compounds (e.g., cytotoxic agents). Validate cleaning procedures via swab testing for residues (limit: ≤10 ppm) and carryover studies. For shared facilities, implement airlock systems and differential pressure gradients. Reference EMA Annex 1 guidelines for sterile products and FDA 483 observations on facility design flaws .

Data Management and Compliance

Q. How should researchers structure a Data Management Plan (DMP) for this compound projects to meet FAIR principles?

- Methodological Answer :

- Metadata : Include chemical identifiers (e.g., CAS number, IUPAC name), batch numbers, and analytical conditions.

- Storage : Use institutional repositories with DOI assignment for raw datasets (e.g., chromatography files).

- Access : Define tiered access controls: public metadata, restricted raw data (via Data Use Agreements).

- Interoperability : Format data using ISA-TAB standards for integration with omics databases .

Q. What validation criteria apply to AI/ML models predicting this compound degradation pathways?

- Methodological Answer : Validate models against experimental data from accelerated stability studies (40°C/75% RH). Use k-fold cross-validation to assess predictive accuracy and SHAP values to interpret feature importance. Document model versioning, training datasets, and uncertainty intervals per EMA guidelines on AI in pharmaceutical quality systems .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.